molecular formula C12H14N2O2 B14894956 n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide

n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide

Cat. No.: B14894956
M. Wt: 218.25 g/mol
InChI Key: YTFFSXPQVCIGHQ-UHFFFAOYSA-N
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Description

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide (CAS 1241551-88-1) is a high-purity biochemical compound offered with a minimum purity of ≥98% . This acetamide derivative features a 3-cyanobenzyl group and a methoxyacetamide backbone, presenting a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . As a specialist organic reagent, its core research value lies in its potential as a key synthetic intermediate or building block in the discovery and development of novel bioactive molecules. Compounds with similar N-benzyl and N-methylacetamide motifs are frequently utilized in medicinal chemistry, particularly in the synthesis of heterocyclic compounds investigated for various biological activities . Researchers may employ this compound in the design of potential enzyme inhibitors or other pharmacologically active agents, leveraging its specific stereoelectronic properties. The product is strictly for use in laboratory research and further manufacturing of non-human-use products. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind . Proper handling procedures should be followed, as the compound may be hazardous and carries hazard statements H302, H315, H319, and H335 . It is recommended to store the material sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3

InChI Key

YTFFSXPQVCIGHQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)COC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methoxyacetic Acid

The 2-methoxyacetic acid precursor is synthesized through methylation of glycolic acid. Treatment of glycolic acid with methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) yields 2-methoxyacetic acid.

Reaction Conditions :

  • Glycolic acid (1.0 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h.
  • Yield : ~85% (theoretical, based on analogous esterification protocols).

Conversion to 2-Methoxyacetyl Chloride

The acid is activated via treatment with thionyl chloride (SOCl₂) under reflux:
$$ \text{2-Methoxyacetic Acid} + \text{SOCl}2 \rightarrow \text{2-Methoxyacetyl Chloride} + \text{SO}2 + \text{HCl} $$
Conditions :

  • SOCl₂ (1.5 equiv), toluene, reflux (110°C), 3 h.
  • Yield : >90%.

Preparation of N-Methyl-3-cyanobenzylamine

The 3-cyanobenzylamine intermediate is synthesized via reductive amination of 3-cyanobenzaldehyde with methylamine:
$$ \text{3-Cyanobenzaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-3-cyanobenzylamine} $$
Conditions :

  • Methylamine (2.0 equiv), 3-cyanobenzaldehyde (1.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 25°C, 6 h.
  • Yield : 70–75% (extrapolated from similar reductive aminations).

Amide Bond Formation

The final step involves coupling 2-methoxyacetyl chloride with N-methyl-3-cyanobenzylamine:
$$ \text{2-Methoxyacetyl Chloride} + \text{N-Methyl-3-cyanobenzylamine} \rightarrow \text{this compound} $$
Conditions :

  • Dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → 25°C, 4 h.
  • Yield : 80–85% (based on Weinreb amide coupling efficiency).

Advantages : High yields, minimal side products.
Challenges : Handling corrosive SOCl₂; requires anhydrous conditions.

Method 2: Carbodiimide-Mediated Coupling

Direct Coupling of 2-Methoxyacetic Acid and N-Methyl-3-cyanobenzylamine

This approach avoids acid chloride handling by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$ \text{2-Methoxyacetic Acid} + \text{N-Methyl-3-cyanobenzylamine} \xrightarrow{\text{EDC/HOBt}} \text{this compound} $$
Conditions :

  • EDC (1.2 equiv), HOBt (1.2 equiv), DCM, 25°C, 12 h.
  • Yield : 75–80% (similar to couplings in source).

Advantages : Mild conditions, suitable for acid-sensitive substrates.
Challenges : Higher cost of coupling reagents; requires purification to remove urea byproducts.

Method 3: Reductive Amination Pathway

Synthesis of N-Methyl-2-methoxyacetamide

A Weinreb amide intermediate is prepared via reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride:
$$ \text{2-Methoxyacetyl Chloride} + \text{NH(OCH}3\text{)CH}3 \rightarrow \text{N-Methoxy-N-methyl-2-methoxyacetamide} $$
Conditions : Pyridine, 0°C → 25°C, 2 h.

  • Yield : 90%.

Alkylation with 3-Cyanobenzyl Bromide

The Weinreb amide undergoes alkylation using 3-cyanobenzyl bromide under basic conditions:
$$ \text{N-Methoxy-N-methyl-2-methoxyacetamide} + \text{3-Cyanobenzyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} $$
Conditions :

  • Sodium hydride (1.2 equiv), tetrahydrofuran (THF), 0°C → reflux, 6 h.
  • Yield : 65–70% (based on analogous alkylations in source).

Advantages : Leverages stable intermediates; avoids direct handling of amines.
Challenges : Competitive over-alkylation; requires strict temperature control.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 80–85% 75–80% 65–70%
Reagent Cost Low High Moderate
Scalability High Moderate Moderate
Operational Complexity Moderate Low High
Key Limitation SOCl₂ handling Cost of EDC/HOBt Over-alkylation risk

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Structural Comparisons

Key Functional Groups and Molecular Features
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) References
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide* C₁₂H₁₃N₂O₂ Cyano, methoxy, N-methylacetamide ~233.25 Inferred
N-(3-Chlorophenyl)-2-methoxyacetamide C₉H₁₀ClNO₂ Chloro, methoxyacetamide 199.63
N-(3-Methoxybenzyl)acetamide C₁₀H₁₃NO₂ Methoxybenzyl, acetamide 179.22
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamoyl, acetamide 141.13
N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide C₁₆H₁₃ClN₂O₃ Cyano, pyridylmethoxy, chloro 316.74

Notes:

  • The cyano group in the target compound distinguishes it from analogs with chloro (e.g., ) or methoxybenzyl (e.g., ) substituents. This group enhances polarity and may improve binding specificity in drug design.

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